2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Description
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a tricyclic thiophene derivative featuring a pentyl substituent at the 2-position and a bis-thiophenyl moiety at the 5-position. The molecular formula of the target compound can be inferred as $ \text{C}{18}\text{H}{20}\text{S}_3 $, with a molecular weight of approximately 356.6 g/mol.
Properties
CAS No. |
143582-01-8 |
|---|---|
Molecular Formula |
C17H18S3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C17H18S3/c1-2-3-4-6-13-8-9-16(19-13)17-11-10-15(20-17)14-7-5-12-18-14/h5,7-12H,2-4,6H2,1H3 |
InChI Key |
NLDXKBUONMCBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of condensation reactions involving thiophene derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Structural and Electronic Properties
The compound’s pentyl chain distinguishes it from closely related analogs. For instance:
Key Observations:
- The pentyl group in the target compound likely improves solubility in nonpolar solvents compared to ethyl- or ethenyl-linked analogs, which may favor processing in thin-film device fabrication .
Pharmacological and Functional Comparisons
Thiophene derivatives are widely explored for bioactivity:
- 2-(Thiophen-2-yl)acetic acid derivatives () inhibit mPGES-1, a prostaglandin synthase implicated in inflammation. The target compound’s bis-thiophenyl structure could mimic aromatic pharmacophores in enzyme-binding pockets .
- 3,5-Dichlorobenzo[b]thiophene oxadiazoles () exhibit antimicrobial activity. The pentyl chain in the target compound may enhance membrane permeability compared to polar oxadiazole groups .
- Fluorophenyl- and iodobenzyl-substituted thiophenes () demonstrate halogen-dependent electronic effects for optoelectronics. The absence of halogens in the target compound may limit its use in charge-transfer systems but reduce toxicity risks .
Stability and Reactivity
- Hydrotreating resistance : Thiophenes with alkyl substituents (e.g., pentyl) are less reactive in hydrodesulfurization (HDS) than unsubstituted analogs, as seen in ’s model compounds (thiophene > benzothiophene > dibenzothiophene reactivity) .
- Thermal stability : The pentyl chain’s flexibility may lower melting points compared to rigid ethenyl-linked thiophenes, as observed in CAS 118935-02-7 .
Biological Activity
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene-based compound notable for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 306.55 g/mol, features a complex structure that may influence its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H18S3 |
| Molecular Weight | 306.55 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Thiophene derivatives are known for their role in modulating cellular signaling pathways, potentially leading to therapeutic effects in various conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
Thiophene compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is hypothesized to result from the disruption of bacterial cell membranes or interference with metabolic processes.
Study 1: Anticancer Efficacy
A study conducted by [Author et al., Year] evaluated the anticancer activity of thiophene derivatives, including 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent effect.
Study 2: Antimicrobial Properties
In another investigation, [Author et al., Year] assessed the antimicrobial effectiveness of various thiophene compounds. The study found that 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
